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molecular formula C12H7ClN2O2S B1270204 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 120740-09-2

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1270204
M. Wt: 278.71 g/mol
InChI Key: KZDJNJBEHMLRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05180833

Procedure details

To a mixture of potassium phthalimide (10.4 g) and dry DMF (100 ml) was dropwise added a solution of 2-chloro-5-(chloromethyl)thiazole (9.0 g) obtained in the same manner as in Example 2, in 10 ml of DMF in an oil bath at 20° C. over 15 min. After completion of the addition stirring was continued at 60° C. for 45 min. followed by separation of insoluble materials by filtration on celite. The filtrate was concentrated under reduced pressure. To the residue was added 100 ml of dichloromethane again followed by separation of insoluble materials by filtration and concentration of the filtrate. The residue was purified by column chromatography (eluted with dichloromethane-ethyl acetate 20:1) to give 12.0 g of N-(2-chloro-5-thiazolylmethyl)phthalimide, mp 108°-109° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[Cl:13][C:14]1[S:15][C:16]([CH2:19]Cl)=[CH:17][N:18]=1>CN(C=O)C>[Cl:13][C:14]1[S:15][C:16]([CH2:19][N:5]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])=[CH:17][N:18]=1 |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ClC=1SC(=CN1)CCl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
followed by separation of insoluble materials by filtration on celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 100 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
again followed by separation of insoluble materials by filtration and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluted with dichloromethane-ethyl acetate 20:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1SC(=CN1)CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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